molecular formula C10H11BrO2 B13123043 2-(3-Bromo-4-ethylphenyl)acetic acid

2-(3-Bromo-4-ethylphenyl)acetic acid

Cat. No.: B13123043
M. Wt: 243.10 g/mol
InChI Key: OZYWZVVDEAWNPW-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-ethylphenyl)acetic acid is an organic compound with the molecular formula C10H11BrO2. It is a derivative of phenylacetic acid, where a bromine atom is substituted at the 3-position and an ethyl group at the 4-position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-4-ethylphenyl)acetic acid can be achieved through several methods. One common approach involves the bromination of 4-ethylphenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction is carried out in continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing production efficiency and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromo-4-ethylphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(3-Bromo-4-ethylphenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-ethylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethyl group on the phenyl ring can influence the compound’s binding affinity and specificity. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: 2-(3-Bromo-4-ethylphenyl)acetic acid is unique due to the specific positioning of the bromine and ethyl groups, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted modifications and applications in various research fields .

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

2-(3-bromo-4-ethylphenyl)acetic acid

InChI

InChI=1S/C10H11BrO2/c1-2-8-4-3-7(5-9(8)11)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13)

InChI Key

OZYWZVVDEAWNPW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CC(=O)O)Br

Origin of Product

United States

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